Cas no 628284-75-3 (6-FLUORO-4-HYDROXY-3-NITROQUINOLINE)

6-Fluoro-4-hydroxy-3-nitroquinoline is a fluorinated nitroquinoline derivative with notable applications in pharmaceutical and agrochemical research. Its unique structure, featuring a fluorine substituent at the 6-position and a nitro group at the 3-position, enhances its reactivity and potential as an intermediate in synthetic chemistry. The compound's hydroxyl group at the 4-position further contributes to its versatility in forming derivatives or metal complexes. Its electron-withdrawing substituents make it valuable for studying structure-activity relationships in medicinal chemistry, particularly in the development of antimicrobial or anticancer agents. The compound's well-defined properties ensure consistent performance in research applications.
6-FLUORO-4-HYDROXY-3-NITROQUINOLINE structure
628284-75-3 structure
Product Name:6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
CAS No:628284-75-3
MF:C9H5FN2O3
MW:208.146005392075
MDL:MFCD09800466
CID:958021
PubChem ID:27282235
Update Time:2025-06-20

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE Chemical and Physical Properties

Names and Identifiers

    • 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
    • 6-fluoro-3-nitro-1H-quinolin-4-one
    • 6-fluoranyl-3-nitro-1H-quinolin-4-one
    • 6-Fluoro-3-nitro-quinolin-4-ol
    • AC-9289
    • A834023
    • 6-Fluoro-3-nitroquinolin-4(1H)-one
    • 6-fluoro-3-nitro-1H-quinolin-4-one;6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
    • DTXSID00650721
    • DB-350446
    • SB70358
    • MFCD09800466
    • AS-37747
    • 628284-75-3
    • 6-Fluoro-3-nitro-4-quinolinol
    • SCHEMBL2246946
    • 866472-95-9
    • 6-Fluoro-3-nitroquinolin-4-ol
    • TURQNAASNNGCEW-UHFFFAOYSA-N
    • AKOS025402456
    • MDL: MFCD09800466
    • Inchi: 1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
    • InChI Key: TURQNAASNNGCEW-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)C(C(=CN2)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 208.02800
  • Monoisotopic Mass: 208.02842019g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 74.9Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Melting Point: 313
  • PSA: 78.94000
  • LogP: 2.51090

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE Security Information

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-FLUORO-4-HYDROXY-3-NITROQUINOLINE Pricemore >>

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6-FLUORO-4-HYDROXY-3-NITROQUINOLINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:628284-75-3)6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
Order Number:A834023
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:35
Price ($):335.0
Email:sales@amadischem.com

Additional information on 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE

Professional Introduction to Compound with CAS No. 628284-75-3 and Product Name: 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE

The compound with the CAS number 628284-75-3 and the product name 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic aromatic compound has garnered considerable attention due to its unique structural and chemical properties, which make it a promising candidate for various therapeutic applications. The presence of both fluorine and nitro substituents in its molecular framework imparts distinct reactivity and biological activity, positioning it as a valuable intermediate in drug discovery and development.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of quinoline derivatives for their potential antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE stands out due to its ability to modulate multiple biological targets. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in improving the pharmacokinetic profile of drugs. Meanwhile, the hydroxyl and nitro groups contribute to the compound's interactions with enzymes and receptors, making it a versatile scaffold for medicinal chemistry.

Recent studies have highlighted the compound's potential in combating drug-resistant pathogens. The structural features of 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE allow it to interfere with essential metabolic pathways in bacteria and parasites, thereby inhibiting their growth. For instance, research has demonstrated its efficacy against multidrug-resistant strains of *Staphylococcus aureus* by targeting DNA gyrase, an enzyme critical for bacterial replication. This finding aligns with the broader trend in developing novel antibiotics that can overcome existing resistance mechanisms.

The role of fluorine in medicinal chemistry cannot be overstated. Its incorporation into molecular structures often leads to improved pharmacological properties, including increased bioavailability and reduced susceptibility to metabolic degradation. In the case of 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE, the fluorine atom at the 6-position enhances its binding affinity to biological targets, making it a potent tool for therapeutic intervention. This property has been leveraged in designing inhibitors targeting enzymes such as topoisomerases and kinases, which are pivotal in cancer cell proliferation.

Moreover, the hydroxyl group at the 4-position contributes to the compound's solubility and interaction with hydrophilic residues in proteins. This characteristic is particularly advantageous in drug formulations where solubility is a critical factor for achieving optimal therapeutic efficacy. The nitro group at the 3-position further enhances reactivity, allowing for further functionalization through reduction or diazotization reactions. These chemical attributes make 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE a versatile building block for synthesizing more complex molecules with tailored biological activities.

Advances in computational chemistry have also played a pivotal role in understanding the pharmacological profile of 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE. Molecular docking studies have revealed its high affinity for various protein targets, including those involved in inflammation and immune response. These insights have guided researchers in optimizing its structure for enhanced therapeutic effects while minimizing off-target interactions. Such computational approaches are becoming indispensable in modern drug discovery pipelines, enabling faster identification of lead compounds with promising pharmacological properties.

The compound's potential extends beyond antimicrobial applications. Preliminary research suggests that 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE may exhibit anti-inflammatory effects by modulating cytokine production pathways. Inflammatory cytokines are key mediators of chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. By targeting these pathways, the compound could offer a novel therapeutic strategy for managing these conditions. Additionally, its ability to cross cell membranes efficiently makes it a candidate for topical applications, such as creams or ointments for skin disorders.

In conclusion, 6-FLUORO-4-HYDROXY-3-NITROQUINOLINE represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of fluorine, hydroxyl, and nitro substituents endows it with exceptional reactivity and binding affinity, making it a valuable scaffold for drug development. Recent studies highlight its potential in combating drug-resistant pathogens and modulating inflammatory processes, underscoring its therapeutic significance. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing global health challenges.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:628284-75-3)6-FLUORO-4-HYDROXY-3-NITROQUINOLINE
A834023
Purity:99%
Quantity:1g
Price ($):335.0
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